molecular formula C12H15N3O B4287079 N-(1H-indazol-5-yl)-3-methylbutanamide

N-(1H-indazol-5-yl)-3-methylbutanamide

Cat. No.: B4287079
M. Wt: 217.27 g/mol
InChI Key: XGNHJJHFJOQJDR-UHFFFAOYSA-N
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Description

N-(1H-indazol-5-yl)-3-methylbutanamide is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-5-yl)-3-methylbutanamide typically involves the formation of the indazole core followed by the attachment of the 3-methylbutanamide group. One common method for synthesizing indazoles involves the cyclization of o-haloaryl-N-tosylhydrazones mediated by copper(I) oxide (Cu2O) under mild conditions . Another approach includes the Ag-catalyzed nitration-annulation with tert-butyl nitrite . The final step involves the coupling of the indazole core with 3-methylbutanamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-5-yl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

N-(1H-indazol-5-yl)-3-methylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1H-indazol-5-yl)-3-methylbutanamide involves its interaction with specific molecular targets. For instance, indazole derivatives are known to inhibit enzymes such as phosphoinositide 3-kinase (PI3K) and cyclooxygenase-2 (COX-2), which play crucial roles in cellular signaling pathways . By inhibiting these enzymes, the compound can modulate various physiological processes, including inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1H-indazole: The parent compound with a similar core structure.

    2H-indazole: A tautomeric form of indazole.

    3-methylindazole: An indazole derivative with a methyl group at the 3-position.

Uniqueness

N-(1H-indazol-5-yl)-3-methylbutanamide is unique due to the presence of the 3-methylbutanamide group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s solubility, stability, and interaction with biological targets compared to other indazole derivatives .

Properties

IUPAC Name

N-(1H-indazol-5-yl)-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-8(2)5-12(16)14-10-3-4-11-9(6-10)7-13-15-11/h3-4,6-8H,5H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNHJJHFJOQJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC2=C(C=C1)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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